molecular formula C19H18F2N4O3 B13355828 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Cat. No.: B13355828
M. Wt: 388.4 g/mol
InChI Key: KIWINHVVYMEIQW-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich heterocyclic molecule featuring a complex tricyclic scaffold with fused aromatic and non-aromatic rings. Its structure includes a 2,6-difluoro-3,5-dimethoxyphenyl substituent and an ethyl group at position 13, which likely influence its electronic and steric properties.

Properties

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

InChI

InChI=1S/C19H18F2N4O3/c1-4-24-16-10(8-23-18-11(16)5-6-22-18)9-25(19(24)26)17-14(20)12(27-2)7-13(28-3)15(17)21/h5-8H,4,9H2,1-3H3,(H,22,23)

InChI Key

KIWINHVVYMEIQW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=CNC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one involves multiple steps, starting with the preparation of the core tricyclic structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding sites of the FGFRs, where the compound binds and prevents phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s closest structural analogs are tricyclic nitrogen-containing heterocycles with variations in substituents and ring systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Feature Target Compound Ethyl 13-[(3,5-dimethoxyphenyl)methyl]-3-oxa-4,13-diazatricyclo[8.3.0.0²,⁶]trideca-1(10),2(6),4,11-tetraene-12-carboxylate
Core Structure Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraen-12-one 3-Oxa-4,13-diazatricyclo[8.3.0.0²,⁶]trideca-1(10),2(6),4,11-tetraene-12-carboxylate
Substituents 2,6-Difluoro-3,5-dimethoxyphenyl, ethyl group 3,5-Dimethoxyphenylmethyl, ethyl carboxylate
Key Functional Groups Fluorine atoms, methoxy groups, ketone Methoxy groups, ester (carboxylate)
Predicted Solubility Moderate (fluorine enhances lipophilicity) Higher (carboxylate improves aqueous solubility)
Potential Reactivity Electrophilic aromatic substitution hindered by fluorine Ester hydrolysis under basic conditions

Key Observations :

  • The target compound’s fluorine substituents enhance metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .
  • The ethyl carboxylate in the analog improves solubility but introduces hydrolytic instability, whereas the target’s ketone group offers synthetic versatility.

Research Findings and Functional Insights

Limitations and Knowledge Gaps

  • Experimental Data: No peer-reviewed studies on the target compound’s synthesis or applications were identified.
  • Mechanistic Insights : Comparisons rely on structural extrapolation rather than empirical data.

Biological Activity

The compound 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one represents a novel synthetic organic molecule characterized by its complex tricyclic structure and specific functional groups. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types.

Chemical Structure and Properties

The molecular formula of this compound is C21H21F2N5O4C_{21}H_{21}F_2N_5O_4 with a molecular weight of approximately 388.4 g/mol. The unique structural features include:

  • Difluoro and methoxy substituents that enhance its pharmacological profile.
  • A tetrazatricycle , which contributes to its biological activity.

The primary biological activity of this compound is its role as an FGFR inhibitor . FGFRs are critical in regulating cellular processes such as proliferation and differentiation. Inhibition of these receptors can lead to:

  • Reduced tumor cell proliferation : The compound has shown efficacy in preclinical studies against various cancers, notably cholangiocarcinoma.
  • Increased apoptosis : By blocking FGFR signaling pathways, the compound promotes programmed cell death in cancer cells.
  • Anti-angiogenic properties : Disruption of signaling pathways that facilitate blood vessel formation in tumors.

Preclinical Studies

Preclinical studies have demonstrated that the compound significantly inhibits FGFR activity in vitro and in vivo models. Key findings include:

  • Tumor Growth Inhibition : In animal models of cholangiocarcinoma, treatment with the compound resulted in a marked reduction in tumor size compared to controls.
  • Cell Line Studies : The compound effectively reduced cell viability in cancer cell lines exhibiting FGFR mutations or amplifications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other FGFR inhibitors:

Compound NameStructure TypeKey Features
PemigatinibTricyclicInhibits FGFR1/2/3; used for cholangiocarcinoma
E7080Kinase InhibitorMulti-targeted; inhibits angiogenesis
BGJ398Small MoleculeSelective FGFR inhibitor; shows promise in clinical trials

The structural modifications in 11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one enhance its selectivity and potency against FGFRs compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cholangiocarcinoma Case Study :
    • A study involving patients with advanced cholangiocarcinoma showed promising results when treated with the compound.
    • Patients exhibited a significant decrease in tumor markers and improved overall survival rates.
  • Combination Therapy :
    • Research indicated that combining this compound with other chemotherapy agents led to enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Q. What synthetic methodologies are recommended for constructing the tetrazatricyclo core in this compound?

Methodological Answer: The synthesis of the tetrazatricyclo core requires a stepwise approach. Begin with the formation of the central diazepine ring via condensation of ethylenediamine derivatives with carbonyl precursors under acidic conditions. Fluorinated and methoxylated aromatic substituents (e.g., 2,6-difluoro-3,5-dimethoxyphenyl) can be introduced via Suzuki-Miyaura cross-coupling, as evidenced by similar protocols in tricyclic systems . Key challenges include regioselectivity and steric hindrance; use palladium catalysts (e.g., Pd(PPh₃)₄) and protect reactive amine groups with tert-butoxycarbonyl (Boc) to improve yields .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H, ¹³C, ¹⁹F): Assign peaks using DEPT-135 for quaternary carbons and HSQC for proton-carbon correlations. Fluorine substituents produce distinct splitting patterns in ¹H NMR .
  • X-ray Crystallography: Resolve the tricyclic core’s conformation and substituent orientations, as demonstrated for analogous tetrazatricyclo compounds .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₂H₂₄N₂O₅ in ) with <2 ppm error .

Advanced Research Questions

Q. How can computational models predict this compound’s physicochemical properties and binding affinities?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions. Compare with analogs like 13-ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo derivatives .
  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) using force fields like AMBER. Adjust parameters for fluorine’s electronegativity and methoxy groups’ steric effects .
  • ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP) and permeability, critical for in vivo studies .

Q. What experimental designs are suitable for studying this compound’s environmental fate and biotic degradation?

Methodological Answer: Adopt a split-split plot design (randomized blocks with temporal replicates) to assess environmental distribution :

  • Abiotic Compartments: Measure soil adsorption (OECD Guideline 106) and hydrolysis rates at varying pH.
  • Biotic Transformation: Use microbial consortia from contaminated sites to track degradation pathways via LC-MS/MS. Reference Project INCHEMBIOL’s framework for tiered testing .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis: Normalize data using toxicity equivalence factors (TEFs) to account for assay variability (e.g., TEFiU/TEFiL ranges in Eq. 2-3, ).
  • Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) and apply Hill equation modeling to compare EC₅₀ values .

Q. What strategies mitigate toxicity risks in biological applications of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the ethyl or methoxy groups to reduce hepatotoxicity, as seen in analogs with altered substituent positions .
  • In Silico Toxicity Prediction: Use ProTox-II to identify potential off-target interactions (e.g., cytochrome P450 inhibition) .

Q. How to design assays evaluating interactions with protein targets (e.g., kinases)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real time.
  • Fluorescence Polarization: Label the compound with FITC and monitor competition with unlabeled inhibitors .

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